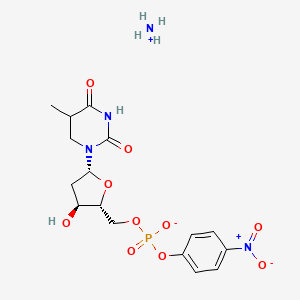

4-Nitrophenyl thymidine-5'-monophosphate, ammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 5'-Monofosfato de timidina 4-nitrofenilo, sal de amonio es un reactivo bioquímico ampliamente utilizado en la investigación científica. Es un sustrato cromogénico para la fosfodiesterasa I, una enzima que sirve como marcador para las membranas plasmáticas . El compuesto tiene una fórmula molecular de C16H21N4O10P y un peso molecular de 460.33 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 5'-Monofosfato de timidina 4-nitrofenilo, sal de amonio generalmente involucra la esterificación del 5'-monofosfato de timidina con 4-nitrofenol. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del éster deseado. El producto se purifica luego mediante cristalización o cromatografía para obtener un compuesto de alta pureza .

Métodos de producción industrial

En entornos industriales, la producción del 5'-Monofosfato de timidina 4-nitrofenilo, sal de amonio sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar la consistencia y la eficiencia. El producto final a menudo se somete a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de reacciones

El 5'-Monofosfato de timidina 4-nitrofenilo, sal de amonio experimenta varias reacciones químicas, incluyendo:

Hidrólisis: El compuesto se puede hidrolizar para liberar 4-nitrofenol y 5'-monofosfato de timidina.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el grupo nitrofenilo es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Hidrólisis: Generalmente se lleva a cabo en soluciones acuosas en condiciones ácidas o básicas.

Sustitución: Requiere la presencia de nucleófilos como aminas o tioles en condiciones suaves a moderadas.

Principales productos formados

Hidrólisis: Produce 4-nitrofenol y 5'-monofosfato de timidina.

Sustitución: Produce varios derivados sustituidos del 5'-monofosfato de timidina dependiendo del nucleófilo utilizado.

Aplicaciones en la investigación científica

El 5'-Monofosfato de timidina 4-nitrofenilo, sal de amonio se utiliza en una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como sustrato en ensayos enzimáticos para estudiar la actividad de la fosfodiesterasa.

Biología: Se utiliza en la investigación de procesos celulares que involucran el metabolismo de nucleótidos.

Medicina: Sirve como herramienta en el descubrimiento y desarrollo de fármacos, particularmente en la selección de inhibidores de la fosfodiesterasa.

Industria: Se aplica en el control de calidad de productos farmacéuticos y bioquímicos.

Aplicaciones Científicas De Investigación

4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt is utilized in a wide range of scientific research applications:

Chemistry: Used as a substrate in enzymatic assays to study phosphodiesterase activity.

Biology: Employed in the investigation of cellular processes involving nucleotide metabolism.

Medicine: Serves as a tool in drug discovery and development, particularly in the screening of phosphodiesterase inhibitors.

Industry: Applied in the quality control of pharmaceuticals and biochemical products.

Mecanismo De Acción

El compuesto actúa como sustrato para la fosfodiesterasa I, una enzima que cataliza la hidrólisis de enlaces fosfodiéster. Tras la hidrólisis, se libera 4-nitrofenol, que se puede medir cuantitativamente debido a sus propiedades cromogénicas. Esto permite a los investigadores monitorear la actividad enzimática y estudiar las vías moleculares involucradas en el metabolismo de los nucleótidos .

Comparación Con Compuestos Similares

Compuestos similares

Ester de p-nitrofenilo del 5'-monofosfato de timidina, sal de sodio: Otro sustrato cromogénico utilizado para ensayos enzimáticos similares.

5'-Monofosfato de timidina 4-nitrofenilo, sal de sodio: Un compuesto estrechamente relacionado con aplicaciones similares.

Singularidad

El 5'-Monofosfato de timidina 4-nitrofenilo, sal de amonio es único debido a su uso específico como sustrato para la fosfodiesterasa I. Su forma de sal de amonio mejora su solubilidad y estabilidad, lo que la hace particularmente adecuada para varios ensayos bioquímicos .

Propiedades

Fórmula molecular |

C16H23N4O10P |

|---|---|

Peso molecular |

462.35 g/mol |

Nombre IUPAC |

azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate |

InChI |

InChI=1S/C16H20N3O10P.H3N/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24;/h2-5,9,12-14,20H,6-8H2,1H3,(H,25,26)(H,17,21,22);1H3/t9?,12-,13+,14+;/m0./s1 |

Clave InChI |

VWUBANFQVICURB-PSWZVECGSA-N |

SMILES isomérico |

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[NH4+] |

SMILES canónico |

CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[NH4+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.